Cas no 39962-28-2 (2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione)

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione structure
39962-28-2 structure
Product Name:2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Numero CAS:39962-28-2
MF:C14H12N2O3
MW:256.256683349609
CID:1511845
PubChem ID:135035
Update Time:2025-04-21

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
    • 1H-isoindole-1,3(2H)-dione, 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-
    • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]isoindole-1,3-dione
    • SHPRUADECKZSMQ-UHFFFAOYSA-N
    • Ro 7-8117
    • UNII-BW49C59ULP
    • 39962-28-2
    • SMR000688699
    • Z18271423
    • 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione
    • AKOS001137040
    • 2-((3,5-Dimethyl-4-isoxazolyl)methyl)-1H-isoindole-1,3(2H)-dione
    • 2-(3,5-Dimethyl-isoxazol-4-ylmethyl)-isoindole-1,3-dione
    • Phthalimide, N-(3,5-dimethyl-4-isoxazolylmethyl)-
    • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • CHEMBL1710671
    • STL219876
    • Ro7-8117
    • MLS001150179
    • DTXSID40193001
    • N-3,5-Dimethyl-4-isoxazolyl-methyl phthalimide
    • BW49C59ULP
    • NCGC00247655-01
    • SCHEMBL2204904
    • N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide
    • 1H-Isoindole-1,3(2H)-dione, 2-((3,5-dimethyl-4-isoxazolyl)methyl)-
    • HMS2978I17
    • Inchi: 1S/C14H12N2O3/c1-8-12(9(2)19-15-8)7-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-6H,7H2,1-2H3
    • Chiave InChI: SHPRUADECKZSMQ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)=C(C(C)=N1)CN1C(C2C=CC=CC=2C1=O)=O

Proprietà calcolate

  • Massa esatta: 256.08486
  • Massa monoisotopica: 256.08479225g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 374
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 63.4Ų

Proprietà sperimentali

  • PSA: 63.41
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso